molecular formula C17H14BrN3OS B15212332 4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one CAS No. 62898-20-8

4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one

Cat. No.: B15212332
CAS No.: 62898-20-8
M. Wt: 388.3 g/mol
InChI Key: UHJLNTMHNJLSNW-UHFFFAOYSA-N
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Description

4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a bromine atom, a methylamino group, and a phenylthio group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the pyridazinone core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable base like sodium hydride or potassium carbonate.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyridazinone core or the phenylthio group.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazinone derivatives or phenylthio derivatives.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The unique structure of the compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules for industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the methylamino and phenylthio groups.

    5-((2-(Methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one: Lacks the bromine atom.

    4-Bromo-5-phenylthio-2-phenylpyridazin-3(2H)-one: Lacks the methylamino group.

Uniqueness

4-Bromo-5-((2-(methylamino)phenyl)thio)-2-phenylpyridazin-3(2H)-one is unique due to the presence of all three functional groups (bromine, methylamino, and phenylthio) attached to the pyridazinone core. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.

Properties

CAS No.

62898-20-8

Molecular Formula

C17H14BrN3OS

Molecular Weight

388.3 g/mol

IUPAC Name

4-bromo-5-[2-(methylamino)phenyl]sulfanyl-2-phenylpyridazin-3-one

InChI

InChI=1S/C17H14BrN3OS/c1-19-13-9-5-6-10-14(13)23-15-11-20-21(17(22)16(15)18)12-7-3-2-4-8-12/h2-11,19H,1H3

InChI Key

UHJLNTMHNJLSNW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1SC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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